N'-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide
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Overview
Description
N’-[(Z)-(4-HYDROXY-3-METHOXYPHENYL)METHYLENE]-2-(4-METHOXYPHENYL)-5-ISOINDOLINECARBOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of hydroxy, methoxy, and isoindolinecarbohydrazide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(4-HYDROXY-3-METHOXYPHENYL)METHYLENE]-2-(4-METHOXYPHENYL)-5-ISOINDOLINECARBOHYDRAZIDE typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-(4-methoxyphenyl)-5-isoindolinecarbohydrazide under specific conditions. The reaction is carried out in a solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the process. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(4-HYDROXY-3-METHOXYPHENYL)METHYLENE]-2-(4-METHOXYPHENYL)-5-ISOINDOLINECARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include quinones, alcohol derivatives, and substituted
Properties
Molecular Formula |
C24H23N3O4 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methoxyphenyl)-1,3-dihydroisoindole-5-carboxamide |
InChI |
InChI=1S/C24H23N3O4/c1-30-21-8-6-20(7-9-21)27-14-18-5-4-17(12-19(18)15-27)24(29)26-25-13-16-3-10-22(28)23(11-16)31-2/h3-13,28H,14-15H2,1-2H3,(H,26,29)/b25-13- |
InChI Key |
AOXUESKRZRXYEL-MXAYSNPKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CC3=C(C2)C=C(C=C3)C(=O)N/N=C\C4=CC(=C(C=C4)O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=C(C2)C=C(C=C3)C(=O)NN=CC4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
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